Cas no 198967-20-3 (2-bromo-1-(diethoxymethyl)-4-fluorobenzene)
2-bromo-1-(diethoxymethyl)-4-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(diethoxymethyl)-4-fluorobenzene
- Benzene, 2-bromo-1-(diethoxymethyl)-4-fluoro-
- 2-bromo-1-(diethoxymethyl)-4-fluorobenzene
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- MDL: MFCD22383957
- Inchi: 1S/C11H14BrFO2/c1-3-14-11(15-4-2)9-6-5-8(13)7-10(9)12/h5-7,11H,3-4H2,1-2H3
- InChI Key: DHPSVWWHCBZFLP-UHFFFAOYSA-N
- SMILES: C1(C(OCC)OCC)=CC=C(F)C=C1Br
2-bromo-1-(diethoxymethyl)-4-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B626410-10mg |
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene |
198967-20-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B626410-50mg |
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene |
198967-20-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B626410-100mg |
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene |
198967-20-3 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Apollo Scientific | PC200000-1g |
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene |
198967-20-3 | 1g |
£124.00 | 2025-02-21 | ||
| abcr | AB338759-500 mg |
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene; 97% |
198967-20-3 | 500MG |
€112.80 | 2022-06-10 | ||
| abcr | AB338759-1 g |
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene; 97% |
198967-20-3 | 1g |
€140.70 | 2022-06-10 | ||
| abcr | AB338759-5 g |
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene; 97% |
198967-20-3 | 5g |
€330.30 | 2022-06-10 | ||
| abcr | AB338759-10 g |
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene; 97% |
198967-20-3 | 10g |
€480.00 | 2022-06-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1520252-1g |
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene |
198967-20-3 | 98% | 1g |
¥1192 | 2023-04-08 | |
| Key Organics Ltd | SS-3534-1MG |
2-bromo-1-(diethoxymethyl)-4-fluorobenzene |
198967-20-3 | >97% | 1mg |
£37.00 | 2023-04-04 |
2-bromo-1-(diethoxymethyl)-4-fluorobenzene Suppliers
2-bromo-1-(diethoxymethyl)-4-fluorobenzene Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2-bromo-1-(diethoxymethyl)-4-fluorobenzene
Introduction to 2-bromo-1-(diethoxymethyl)-4-fluorobenzene (CAS No. 198967-20-3)
2-bromo-1-(diethoxymethyl)-4-fluorobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 198967-20-3, is a significant intermediate in modern organic synthesis and pharmaceutical research. This compound belongs to the class of aryl halides, characterized by the presence of bromine and fluorine substituents on a benzene ring, which makes it a versatile building block for various chemical transformations. The diethoxymethyl group at the para position relative to the bromine atom introduces unique reactivity, enabling diverse synthetic pathways that are highly valuable in medicinal chemistry.
The structural features of 2-bromo-1-(diethoxymethyl)-4-fluorobenzene make it particularly interesting for the development of novel therapeutic agents. The bromine atom is a well-known handle for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the fluorine atom can influence metabolic stability and binding affinity in drug candidates. The diethoxymethyl group further enhances its utility by providing a site for selective functionalization, such as demethylation or oxidation reactions.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their pronounced pharmacokinetic properties. Fluorine atoms can improve lipophilicity, reduce metabolic clearance, and enhance binding interactions with biological targets. For instance, studies have demonstrated that fluorine substitution at specific positions in benzene derivatives can lead to enhanced activity against diseases such as cancer and inflammation. The presence of both bromine and fluorine in 2-bromo-1-(diethoxymethyl)-4-fluorobenzene offers a unique opportunity to explore these effects while retaining the flexibility for further derivatization.
The diethoxymethyl group at the ortho position relative to the bromine atom is another critical feature that contributes to the compound's synthetic utility. This group can be easily removed under acidic or basic conditions, allowing for the introduction of other functional groups such as hydroxyl or carboxyl moieties. This property is particularly useful in drug discovery pipelines where late-stage functionalization is often required to optimize pharmacological properties. Additionally, the electron-withdrawing nature of both bromine and fluorine substituents enhances electrophilic aromatic substitution reactions at positions ortho and para to them.
Recent advancements in synthetic methodologies have further highlighted the importance of 2-bromo-1-(diethoxymethyl)-4-fluorobenzene as a key intermediate. For example, transition-metal-catalyzed reactions have enabled efficient transformations of this compound into more complex scaffolds. A notable application is its use in constructing heterocyclic compounds, which are prevalent in many bioactive molecules. Researchers have leveraged its reactivity to develop novel inhibitors targeting enzymes involved in disease pathways.
The pharmaceutical industry has also explored derivatives of 2-bromo-1-(diethoxymethyl)-4-fluorobenzene for their potential therapeutic applications. For instance, modifications at the diethoxymethyl group have led to compounds with improved solubility and bioavailability. Furthermore, computational studies have predicted that certain derivatives may exhibit potent activity against bacterial infections due to their ability to disrupt essential bacterial enzymes. These findings underscore the compound's significance as a starting material for drug development.
In conclusion, 2-bromo-1-(diethoxymethyl)-4-fluorobenzene (CAS No. 198967-20-3) represents a valuable asset in synthetic chemistry and pharmaceutical research. Its unique structural features—comprising bromine and fluorine substituents along with a diethoxymethyl group—endow it with remarkable versatility for constructing complex molecules. The growing body of research highlighting its applications in drug discovery underscores its importance as an intermediate for developing novel therapeutic agents with enhanced pharmacological profiles.
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